![molecular formula C18H16ClN3O5S B10889842 ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)
ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a benzothiophene core, a pyrazole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the pyrazole ring, and the addition of functional groups. Common synthetic methods include:
Formation of Benzothiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.
Pyrazole Derivatives: Compounds with pyrazole rings and varying substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzothiophene core, a pyrazole ring, and multiple functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H16ClN3O5S |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
ethyl 5-[(3-chloro-2-methoxycarbonyl-1-benzothiophen-6-yl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16ClN3O5S/c1-4-27-17(24)12-8-11(21-22(12)2)16(23)20-9-5-6-10-13(7-9)28-15(14(10)19)18(25)26-3/h5-8H,4H2,1-3H3,(H,20,23) |
Clé InChI |
XVZRXFLDBCIJJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B10889763.png)
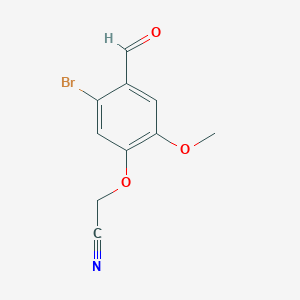
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B10889776.png)
![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)
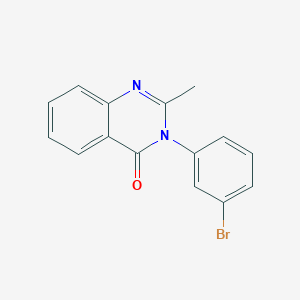
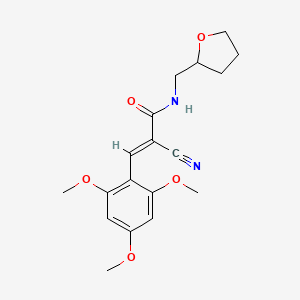
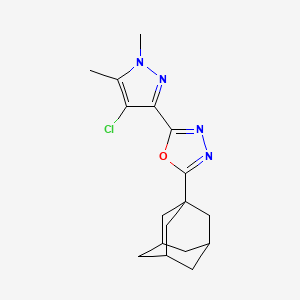
![2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B10889815.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
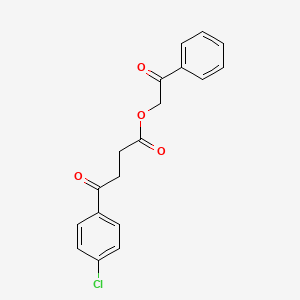
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
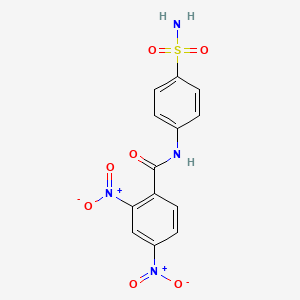
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889853.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
